(R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid

HCV NS3/4A Protease Chiral Purity Enantiomeric Excess

Sourcing the correct chiral cyclopropyl glycine building block with orthogonal protection often delays HCV protease inhibitor lead optimization. (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid (CAS 1260593-73-4) is the definitive P1 fragment, pre-configured with the essential (R)-stereochemistry for NS3/4A S1 pocket binding and a Cbz group for selective, orthogonal deprotection. • Enables direct installation of the potency-optimizing cyclopropyl glycine motif into macrocyclic HCV inhibitors. • Orthogonal Cbz stability permits sequential Boc/Fmoc deprotection strategies without intermediate scrambling. • Supplied with full analytical documentation; ready-to-weigh solid form minimizes dispensing errors.

Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
CAS No. 1260593-73-4
Cat. No. B1382989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid
CAS1260593-73-4
Molecular FormulaC13H15NO4
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESC1CC1C(C(=O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H15NO4/c15-12(16)11(10-6-7-10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)(H,15,16)/t11-/m1/s1
InChIKeyHURBVFYCLCMKGU-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Considerations for (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid CAS 1260593-73-4: A Critical Chiral Intermediate for HCV Drug Discovery


(R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid, also known as (R)-Z-cyclopropylglycine, is a chiral non-proteinogenic amino acid derivative . It is characterized by an (R)-configured alpha-carbon, a cyclopropyl side chain, and an amino group protected by a benzyloxycarbonyl (Z or Cbz) moiety . This compound serves as a critical precursor or intermediate building block for incorporating the cyclopropyl glycine motif into larger, complex molecules, most notably in the synthesis of potent inhibitors targeting the hepatitis C virus (HCV) NS3/4A serine protease [1].

Why Analogs Cannot Be Arbitrarily Substituted for (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid in HCV Protease Inhibitor Synthesis


While similar building blocks exist (e.g., Boc- or Fmoc-protected analogs, or the (S)-enantiomer), their direct substitution for (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid (CAS 1260593-73-4) is precluded by several critical factors. The (R) stereochemistry is essential for binding to the S1 pocket of the HCV NS3/4A protease, and the incorrect enantiomer will fail to achieve the necessary molecular recognition, leading to a complete loss of biological activity [1]. Furthermore, the benzyloxycarbonyl (Z) protecting group is specifically chosen for its orthogonal stability to the acidic conditions used to remove Boc groups and its distinct hydrogenolysis removal mechanism compared to Fmoc or Boc, enabling precise control over the peptide synthesis sequence [2].

Quantitative Differentiation Evidence for (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid (CAS 1260593-73-4) Procurement Decisions


Sterochemical Purity as a Determinant of HCV NS3/4A Protease Inhibitor Potency

The (R)-configuration of this cyclopropyl amino acid is essential for mimicking the natural L-amino acid substrate in the S1 pocket of the HCV NS3/4A protease. The use of the (S)-enantiomer or racemic mixture in its place would result in a stereochemical mismatch. Studies on related HCV protease inhibitors demonstrate that an incorrect stereocenter at the P1 position leads to a >100-fold loss in inhibitory potency [1].

HCV NS3/4A Protease Chiral Purity Enantiomeric Excess Structure-Activity Relationship

Orthogonal Protecting Group Strategy for Multi-Step Peptidomimetic Synthesis

The benzyloxycarbonyl (Z) protecting group on (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid provides a key point of differentiation from more common Boc- or Fmoc-protected cyclopropyl glycine analogs. The Z group is stable to the acidic conditions (e.g., TFA) used to remove Boc groups, and is removed under neutral conditions (catalytic hydrogenation) that leave Fmoc and Boc groups intact. This orthogonal stability allows for specific, sequential deprotection in the synthesis of complex molecules like HCV protease inhibitors [1].

Peptide Synthesis Protecting Group Orthogonality Z-group (Cbz) Medicinal Chemistry

Conformational Constraint of the Cyclopropyl Ring for Enhanced Target Binding

The cyclopropyl ring in (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid imparts conformational rigidity compared to a non-cyclic alkyl analog (e.g., ethyl glycine) [1]. This rigidity can pre-organize the molecule into its bioactive conformation, thereby reducing the entropic penalty associated with binding to the HCV NS3/4A protease target. The result is a potential improvement in binding affinity and metabolic stability, a principle well-established in the design of potent HCV NS3/4A protease inhibitors [2].

Conformational Restriction Binding Affinity Cyclopropyl Group Peptidomimetics

Definitive Application Scenarios for (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid (CAS 1260593-73-4) in Drug Discovery


Synthesis of Macrocyclic HCV NS3/4A Protease Inhibitors

This compound is the definitive intermediate for synthesizing the P1 cyclopropyl amino acid moiety found in multiple classes of potent, macrocyclic HCV NS3/4A protease inhibitors. Its (R)-stereochemistry and Z-protection are integral to established synthetic routes for clinical candidates and marketed drugs in this class [1].

Medicinal Chemistry Optimization of P1 Pocket Interactions

In lead optimization, the cyclopropyl ring provides a constrained, lipophilic group that makes productive hydrophobic contacts in the S1 pocket of the protease. This intermediate allows medicinal chemists to directly install this optimized fragment, which has been shown to improve potency compared to larger or more flexible P1 substituents [2].

Peptidomimetic Synthesis Requiring Orthogonal Amino Protection

The orthogonal stability of the Z-protecting group makes this compound the reagent of choice in any multi-step synthetic sequence requiring the selective, sequential deprotection of amines. This scenario is common in constructing complex peptidomimetics where multiple orthogonal protecting groups (e.g., Boc, Fmoc, Alloc) must be manipulated independently [3].

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